molecular formula C9H6BrFO B3011192 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1273595-81-5

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3011192
CAS No.: 1273595-81-5
M. Wt: 229.048
InChI Key: UJFQGEGLVMENFO-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrFO. This compound is part of the indanone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The presence of bromine and fluorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the following steps:

    Bromination: Indanone is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the desired position.

    Fluorination: The brominated indanone is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This step is usually performed under mild conditions to avoid over-fluorination or degradation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include various substituted indanones with different functional groups.

    Oxidation: Products include indanone-derived ketones and carboxylic acids.

    Reduction: Products include alcohols and other reduced derivatives of indanone.

Scientific Research Applications

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-inden-1-one
  • 6-Fluoro-2,3-dihydro-1H-inden-1-one
  • 5,6-Dibromo-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-5-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQGEGLVMENFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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